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Lumisterol-d3

Cat. No.: B1159078
M. Wt: 399.67
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing Lumisterol-d3 within the Vitamin D Secosteroid System

The synthesis of vitamin D in the skin is a well-known photochemical process. It begins with the precursor 7-dehydrocholesterol (B119134) (7-DHC), which, upon exposure to ultraviolet B (UVB) radiation, converts into pre-vitamin D3. physiology.orgnih.gov This pre-vitamin D3 then undergoes a temperature-dependent thermal isomerization to form vitamin D3 (cholecalciferol). physiology.org

However, the photochemical process does not stop there. Under conditions of prolonged or high-dose UVB exposure, pre-vitamin D3 can be further photoisomerized into two other major products: lumisterol (B196343) 3 (L3) and tachysterol (B196371) 3 (T3). mdpi.comvitamind-journal.it Lumisterol 3 is a stereoisomer of pre-vitamin D3 where the B-ring of the steroid structure, which was opened to form the pre-vitamin, is resealed. mdpi.commdpi.com This pathway was historically viewed as a self-regulating mechanism to prevent the excessive, potentially toxic, production of vitamin D3 from intense sun exposure. mdpi.comfrontiersin.org For many years, both lumisterol and tachysterol were considered biologically inactive terminal products. vitamind-journal.ithmdb.ca

Historical and Evolving Research Perspectives on this compound Biological Significance

The initial discovery of lumisterol is tied to the early efforts to isolate and identify vitamin D. In the 1930s, the substance designated "Vitamin D1" was found to be not a single compound, but a mixture of vitamin D2 (ergocalciferol) and lumisterol. nih.govmdpi.com Following this clarification, lumisterol was relegated to the status of an inactive photo-byproduct for several decades. physiology.orggrantome.comresearchgate.net

This long-held paradigm began to shift dramatically with the discovery of novel metabolic pathways. Seminal research revealed that lumisterol 3 is not metabolically inert but serves as a substrate for key steroidogenic enzymes. grantome.comnih.gov The cytochrome P450 enzyme CYP11A1, traditionally known for initiating steroid hormone synthesis by converting cholesterol to pregnenolone, was found to also metabolize L3. mdpi.comnih.govresearchgate.net This discovery unveiled a new "lumisterogenic" pathway.

Subsequent research has shown that both human and bovine CYP11A1 can efficiently convert L3 into a series of hydroxylated metabolites. nih.gov These findings have been substantiated by the detection of these novel hydroxylumisterols in human tissues, including the epidermis and serum, confirming that this metabolic pathway is active in vivo. grantome.comresearchgate.net

Key Enzymes in Lumisterol 3 Metabolism

EnzymeMajor Metabolites Produced from Lumisterol 3 (L3)Reference
CYP11A120(OH)L3, 22(OH)L3, 24(OH)L3, 20,22(OH)₂L3 nih.govnih.govresearchgate.netresearchgate.net
CYP27A125(OH)L3, (25R)-27(OH)L3, (25S)-27(OH)L3 scispace.com

The identification of these metabolites has opened a new frontier in vitamin D research. These CYP11A1-derived compounds are not inert; they display a range of biological activities that are distinct from those of classical vitamin D metabolites. Research has demonstrated that these novel L3 hydroxyderivatives possess anti-proliferative, anti-inflammatory, and photoprotective properties. nih.govresearchgate.netnih.gov For instance, they have been shown to inhibit the growth of skin cancer cells and regulate skin cell differentiation. mdpi.comhmdb.ca Some of these effects are mediated through interactions with nuclear receptors other than the classical vitamin D receptor (VDR), such as the retinoic acid-related orphan receptors (RORα and RORγ), for which they can act as inverse agonists. mdpi.comgrantome.comresearchgate.net

Reported Biological Activities of Lumisterol 3 Metabolites

MetaboliteObserved Biological ActivityReference
Various (OH)nL3Inhibition of keratinocyte proliferation hmdb.cagrantome.com
(25R)-27(OH)L3Inhibition of melanoma cell proliferation and migration mdpi.com
Various L3 HydroxyderivativesPhotoprotective effects (e.g., scavenging free radicals, reducing DNA damage) nih.govresearchgate.net
20(OH)L3Stimulation of genes for keratinocyte differentiation grantome.com
Various L3 HydroxyderivativesAnti-inflammatory effects nih.govnih.gov
24(OH)L3, 25(OH)L3Inhibition of SARS-CoV-2 main protease (Mpro) activity physiology.orgphysiology.org

This evolving understanding underscores a more complex and nuanced role for the vitamin D secosteroid system than previously appreciated. Lumisterol 3, once dismissed as a simple byproduct, is now recognized as the parent compound for a new class of biologically active secosteroids, fundamentally changing research perspectives on the physiological effects of sun exposure.

Properties

Molecular Formula

C₂₈H₄₁D₃O

Molecular Weight

399.67

Synonyms

(3β,9β,10α,22E)-Ergosta-5,7,22-trien-3-ol-d3;  9.beta.,10α-Ergosta-5,7,22-trien-3-ol-d3;  9β,10α-Ergosta-5,7,22-trien-3.beta.-ol-d3;  9β,10α-Ergosterol-d3;  Lumisterol2-d3;  _x000B_

Origin of Product

United States

Biosynthesis and Endogenous Formation Pathways of Lumisterol D3

Photochemical Generation from 7-Dehydrocholesterol (B119134)

The genesis of all major vitamin D-related isomers in the skin, including lumisterol (B196343), begins with the compound 7-dehydrocholesterol (7-DHC).

The process is initiated in the epidermis and dermis of the skin upon exposure to Ultraviolet B (UVB) radiation, specifically within the 290-315 nm wavelength range. When UVB photons strike molecules of 7-dehydrocholesterol, they provide the necessary energy to break a specific carbon-carbon bond in the B-ring of the sterol molecule. This photochemical reaction cleaves the 9,10-bond, leading to the formation of a highly unstable and short-lived intermediate known as previtamin D3. The efficiency of this conversion is highest at wavelengths between 295 and 300 nm. This initial step is fundamental, as previtamin D3 is the direct precursor not only to vitamin D3 but also to lumisterol and tachysterol (B196371).

Once formed, previtamin D3 exists in a state of photochemical flux, absorbing UVB photons itself. This subsequent absorption can drive the molecule into a different geometric arrangement through a process called photoisomerization. Instead of thermally converting to vitamin D3, the excited previtamin D3 molecule can undergo a cis/trans isomerization around its 6-7 double bond, leading to the formation of tachysterol, or it can undergo a ring-closing reaction to form lumisterol.

The formation of lumisterol from previtamin D3 is a reversible photochemical reaction. This means that continued UVB exposure establishes a dynamic equilibrium between previtamin D3 and its photoisomers, lumisterol and tachysterol. This network of reactions is thought to be a regulatory mechanism that prevents the excessive, potentially toxic, production of vitamin D3 during prolonged sun exposure. If previtamin D3 levels accumulate, they are more likely to be converted into the biologically inert isomers lumisterol and tachysterol, effectively shunting the pathway away from vitamin D3 production.

Role of Ultraviolet B (UVB) Radiation in Skin

Interrelationship with Vitamin D3 and Tachysterol Biosynthesis

The biosynthesis of lumisterol is inseparable from that of vitamin D3 and tachysterol, as all three compounds are isomers originating from the same precursor, previtamin D3. The fate of a previtamin D3 molecule is determined by the type of energy it absorbs.

Thermal Isomerization to Vitamin D3: In the absence of further UV radiation, previtamin D3 undergoes a slow, temperature-dependent rearrangement of its atoms (a sigmatropic hydrogen shift) to form the thermally stable and biologically active vitamin D3. This process occurs over several hours in the skin.

Photoisomerization to Lumisterol and Tachysterol: If, however, the newly formed previtamin D3 molecule absorbs another UVB photon before it can thermally convert to vitamin D3, it is driven into photochemical reactions. These reactions are much faster and lead to the formation of the reversible photoisomers, lumisterol and tachysterol.

Table 1: Key Compounds in the Photochemical Network of Vitamin D3 Synthesis

CompoundPrecursor(s)Formation ProcessKey Characteristics
Previtamin D3 7-DehydrocholesterolPhotochemical ring-opening via UVBUnstable intermediate; central precursor to all isomers.
Vitamin D3 Previtamin D3Thermal isomerization (slow)Biologically active form; formation is temperature-dependent.
Lumisterol Previtamin D3Photochemical ring-closing (fast)Reversible photoisomer; biologically inert.
Tachysterol Previtamin D3Photochemical cis/trans isomerization (fast)Reversible photoisomer; biologically inert.

Isotopic Labeling Strategies for Biosynthetic Pathway Elucidation

The "-d3" in Lumisterol-d3 signifies that the molecule has been isotopically labeled with deuterium (B1214612), a heavy isotope of hydrogen. Such labeling is a powerful tool in scientific research to trace the metabolic and biosynthetic pathways of compounds without altering their chemical properties.

In the context of vitamin D synthesis, researchers synthesize deuterated precursors like 7-dehydrocholesterol-d3. By introducing this labeled precursor into a biological system (such as skin cells in culture) and exposing it to UVB radiation, scientists can track the labeled deuterium atoms. Using advanced analytical techniques like mass spectrometry, they can identify and quantify the resulting labeled products, such as Previtamin D3-d3, Vitamin D3-d3, Tachysterol-d3, and this compound.

This strategy allows for the precise elucidation of the formation rates, equilibrium constants, and relative distribution of each isomer under various conditions. It helps to differentiate the newly synthesized molecules from the endogenous, unlabeled pool of compounds already present in the system. This provides unambiguous evidence for the biosynthetic pathways and the dynamic interplay between the different isomers, confirming the theoretical models of vitamin D photochemistry in a biological setting.

Enzymatic Metabolism and Derivative Formation of Lumisterol D3

Cytochrome P450 Enzyme-Mediated Hydroxylation of Lumisterol-d3

The initial and crucial steps in the metabolic activation of L3 involve hydroxylation reactions catalyzed by specific cytochrome P450 enzymes. These enzymes introduce hydroxyl groups at various positions on the L3 molecule, a process that is fundamental to the generation of its active metabolites.

Role of CYP11A1 in this compound Activation and Hydroxylation

The cytochrome P450 enzyme CYP11A1, traditionally known for its role in steroidogenesis, is a key enzyme in the metabolism of L3. mdpi.commdpi.com Research has demonstrated that both bovine and human CYP11A1 can effectively metabolize L3. researchgate.netnih.gov The catalytic efficiency of bovine CYP11A1 for L3 metabolism is notable, being approximately 20% of that for its primary substrate, cholesterol. researchgate.netnih.gov

CYP11A1 initiates the metabolic cascade of L3 through sequential hydroxylation of its side chain. nih.govresearchgate.net This process leads to the formation of several hydroxylated derivatives. idexlab.comcaymanchem.com The action of CYP11A1 on L3 is not limited to a single hydroxylation event; it can perform multiple hydroxylations, leading to a variety of metabolites. nih.govnih.gov This enzymatic activity has been observed in tissues expressing CYP11A1, such as the skin and adrenal glands. mdpi.comresearchgate.net The discovery of this pathway highlights a novel role for CYP11A1 in sterol metabolism beyond its classical functions. nih.gov

Involvement of Other Cytochrome P450 Enzymes (e.g., CYP27A1)

Besides CYP11A1, another cytochrome P450 enzyme, CYP27A1, plays a significant role in the metabolism of L3. mdpi.comnih.gov Studies have shown that human CYP27A1 can efficiently hydroxylate L3, producing distinct metabolites from those generated by CYP11A1. nih.gov In fact, the catalytic efficiency of CYP27A1 for L3 metabolism has been reported to be 260-fold higher than that for vitamin D3. nih.gov

CYP27A1-mediated hydroxylation primarily occurs at the C25 and C27 positions of the L3 molecule. mdpi.comnih.gov This action has been confirmed through in vitro studies using purified human CYP27A1 and mouse liver mitochondria. nih.gov The involvement of both CYP11A1 and CYP27A1 indicates that L3 is a substrate for multiple CYP enzymes, leading to a diverse array of hydroxylated products. mdpi.commdpi.com This parallel processing of L3 broadens the spectrum of its potential biological activities.

Identification and Characterization of Hydroxylated this compound Metabolites

The enzymatic activities of CYP11A1 and CYP27A1 on this compound result in a variety of mono- and di-hydroxylated derivatives. These metabolites have been identified and characterized using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry. mdpi.comresearchgate.netnih.gov

Mono-hydroxylated Derivatives (e.g., 20(OH)L3, 22(OH)L3, 24(OH)L3)

The action of CYP11A1 on L3 yields several mono-hydroxylated products. idexlab.comcaymanchem.com The major mono-hydroxylated metabolites identified are 22-hydroxylumisterol (22(OH)L3) and 24-hydroxylumisterol (24(OH)L3). researchgate.netnih.govresearchgate.net Another significant mono-hydroxylated derivative is 20-hydroxylumisterol (20(OH)L3). idexlab.commdpi.com The formation of these metabolites has been confirmed in various experimental systems, including incubations with purified CYP11A1 and in tissues like the adrenal glands. researchgate.netnih.gov These derivatives have been detected in human epidermis and serum, indicating their in vivo production. researchgate.net

CYP27A1, on the other hand, produces a different set of mono-hydroxylated metabolites, namely 25-hydroxyL3 (25(OH)L3) and the two C25 stereoisomers of 27-hydroxyL3, (25R)-27(OH)L3 and (25S)-27(OH)L3. mdpi.com

Di-hydroxylated Derivatives (e.g., 20,22(OH)2L3)

Further hydroxylation of the mono-hydroxylated intermediates by CYP11A1 leads to the formation of di-hydroxylated L3 derivatives. researchgate.netnih.gov The most prominent di-hydroxylated metabolite is 20,22-dihydroxylumisterol (20,22(OH)2L3). idexlab.comcaymanchem.commdpi.com This metabolite is formed through the subsequent hydroxylation of 22(OH)L3 at the C20 position. researchgate.netnih.gov The identification of 20,22(OH)2L3 as a major product of L3 metabolism by CYP11A1 has been established through NMR analysis. researchgate.netnih.gov Like the mono-hydroxylated derivatives, 20,22(OH)2L3 has also been detected in human epidermis and serum. researchgate.net

Side-Chain Cleavage Pathways and Pregnalumisterol (pL) Formation

In addition to hydroxylation, CYP11A1 can also catalyze the cleavage of the side chain of its substrates. mdpi.com While the primary action of CYP11A1 on L3 is hydroxylation, a minor but significant side-chain cleavage pathway exists. researchgate.netnih.gov This pathway leads to the formation of pregnalumisterol (pL), which is the product of C20-C22 side-chain scission of L3. researchgate.netnih.gov

The formation of pL occurs from the di-hydroxylated intermediate, 20,22(OH)2L3, and also from 22(OH)L3. researchgate.netnih.gov Although pL is considered a minor metabolite of L3 metabolism by CYP11A1, its formation has been confirmed by mass spectrometry and through the use of an authentic standard. nih.gov The detection of pL in pig adrenal fragments further supports the capability of tissues expressing CYP11A1 to carry out this side-chain cleavage. researchgate.netnih.gov This discovery points to a more complex metabolic fate for L3 than previously understood, yielding not only hydroxylated analogs but also a steroid-like compound.

Table of Research Findings on this compound Metabolism

Enzyme Substrate Major Products Minor Products Biological Significance
CYP11A1 This compound (L3) 22(OH)L3, 24(OH)L3, 20,22(OH)2L3 researchgate.netnih.gov Pregnalumisterol (pL), Trihydroxy-L3 products researchgate.netnih.gov Activation of L3 to biologically active metabolites. nih.gov

| CYP27A1 | this compound (L3) | 25(OH)L3, (25R)-27(OH)L3, (25S)-27(OH)L3 mdpi.comnih.gov | - | Efficient metabolism of L3 into potent derivatives. nih.gov |

Table of Identified this compound Metabolites

Metabolite Parent Enzyme Type Key Research Finding
20(OH)L3 CYP11A1 Mono-hydroxylated Identified as a key metabolite in the CYP11A1-initiated pathway. idexlab.commdpi.com
22(OH)L3 CYP11A1 Mono-hydroxylated A major product of L3 hydroxylation by CYP11A1. researchgate.netnih.gov
24(OH)L3 CYP11A1 Mono-hydroxylated A major product of L3 hydroxylation by CYP11A1. researchgate.netnih.gov
25(OH)L3 CYP27A1 Mono-hydroxylated A major product of L3 metabolism by CYP27A1. mdpi.comnih.gov
(25R)-27(OH)L3 CYP27A1 Mono-hydroxylated Stereoisomer produced by CYP27A1 action on L3. mdpi.com
(25S)-27(OH)L3 CYP27A1 Mono-hydroxylated Stereoisomer produced by CYP27A1 action on L3. mdpi.com
20,22(OH)2L3 CYP11A1 Di-hydroxylated A major di-hydroxylated metabolite formed from 22(OH)L3. researchgate.netnih.gov

| Pregnalumisterol (pL) | CYP11A1 | Side-chain cleavage product | A minor metabolite resulting from the cleavage of the L3 side chain. researchgate.netnih.gov |

Novel and Non-Canonical Metabolic Pathways of this compound

Recent scientific investigations have unveiled that Lumisterol (B196343) (L3), a photoproduct of previtamin D3, is not metabolically inert as once believed. researchgate.net Instead, it serves as a substrate for novel and non-canonical metabolic pathways, primarily initiated by the cytochrome P450 enzyme CYP11A1. nih.govresearchgate.netnih.govresearchgate.netresearchgate.net These pathways are distinct from the classical vitamin D activation route and result in a variety of biologically active hydroxyderivatives. mdpi.comnih.gov

The central enzyme in this non-canonical pathway, CYP11A1, is a mitochondrial enzyme historically known for catalyzing the first step in steroid hormone synthesis. researchgate.netnih.gov Research has demonstrated that CYP11A1 can efficiently metabolize lumisterol through sequential hydroxylation of its side chain. nih.govresearchgate.net This enzymatic action leads to the formation of several major and minor metabolites.

Incubation of lumisterol with bovine or human CYP11A1 has been shown to yield three major products: 22-hydroxylumisterol (22(OH)L3), 24-hydroxylumisterol (24(OH)L3), and 20,22-dihydroxylumisterol (20,22(OH)₂L3). researchgate.netnih.gov The catalytic efficiency of CYP11A1 for lumisterol metabolism is significant, estimated to be about 20% of that for vitamin D3 and cholesterol. nih.gov Further metabolism can occur, where 22(OH)L3 is converted by CYP11A1 to 20,22(OH)₂L3. researchgate.netnih.gov

In addition to these major hydroxylated derivatives, this pathway can also lead to the cleavage of the lumisterol side chain. Both 22(OH)L3 and 20,22(OH)₂L3 can be further metabolized to a minor product identified as pregnalumisterol (pL), which results from the scission of the C20-C22 bond. researchgate.netnih.govresearchgate.net The discovery of this metabolic route for lumisterol in tissues expressing CYP11A1, such as the adrenal glands and skin, points to a previously unrecognized physiological role for lumisterol and its derivatives. researchgate.netresearchgate.netresearchgate.net

Other cytochrome P450 enzymes can also act on lumisterol. For instance, CYP27A1 has been found to hydroxylate lumisterol, producing metabolites such as (25R)-27-hydroxylumisterol ((25R)-27(OH)L3) and 25-hydroxylumisterol (25(OH)L3). diva-portal.orgresearchgate.netphysiology.org These findings collectively establish that lumisterol is a substrate for multiple enzymatic modifications, leading to a family of novel secosteroids. mdpi.com These non-canonical pathways significantly broaden the scope of vitamin D-related metabolism, suggesting that photoproducts previously considered inactive are in fact prohormones that give rise to functionally active molecules. mdpi.com

The table below summarizes the key enzymes involved in the non-canonical metabolism of lumisterol and the resulting derivatives identified in research studies.

EnzymeSubstrateMajor MetabolitesMinor MetabolitesKey FindingsCitations
CYP11A1 (Cytochrome P450 side-chain cleavage enzyme)Lumisterol (L3)20(OH)L3, 22(OH)L3, 24(OH)L3, 20,22(OH)₂L3Pregnalumisterol (pL), Trihydroxy-L3 productsInitiates a novel metabolic pathway through sequential side-chain hydroxylation and potential side-chain cleavage. This process has been demonstrated in vitro with purified enzymes and in ex vivo tissue fragments. nih.govresearchgate.netnih.govmdpi.comnih.gov
CYP27A1Lumisterol (L3)25(OH)L3, (25R)-27(OH)L3-Demonstrates that other P450 enzymes besides CYP11A1 can hydroxylate lumisterol at different positions on the side chain. diva-portal.orgresearchgate.netphysiology.org

Molecular Mechanisms of Action and Receptor Interactions of Lumisterol D3 and Its Derivatives

Interaction with Nuclear Receptors

Lumisterol-d3 derivatives engage with a variety of nuclear receptors, acting as agonists, partial agonists, or inverse agonists, thereby modulating the transcription of a wide array of genes.

Vitamin D Receptor (VDR) Binding and Transcriptional Modulation

While the classical vitamin D hormone, 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃), primarily mediates its effects through the genomic pathway by binding to the Vitamin D Receptor (VDR), this compound and its hydroxyderivatives exhibit a more nuanced interaction with this receptor. nih.govnih.gov They are considered partial agonists at the VDR. nih.gov

Specifically, hydroxylumisterols can interact with the non-genomic binding site, or "A-pocket," of the VDR. nih.govnih.govidexlab.commdpi.com This interaction is distinct from the genomic binding pocket (G-pocket) where 1,25(OH)₂D₃ binds to initiate gene transcription. nih.gov For example, 1,25(OH)₂-lumisterol, a derivative, has a high affinity for this alternative "A pocket" and can potentiate cellular responses like chlorine ion channel activity more effectively than 1,25(OH)₂D₃ at low concentrations, suggesting a role in mediating non-genomic effects. nih.gov Molecular modeling studies support the idea that these non-genomic actions are facilitated by the binding of lumisterol (B196343) derivatives to this alternative VDR site. nih.govnih.gov

Furthermore, studies have shown that this compound hydroxyderivatives can significantly increase the expression of VDR at both the mRNA and protein levels in human keratinocytes. idexlab.commdpi.com This upregulation of the receptor itself suggests a mechanism by which these compounds can sensitize cells to their own actions and potentially to other VDR ligands.

Retinoid-related Orphan Receptors (RORα and RORγ) Inverse Agonism

A significant aspect of the biological activity of this compound derivatives is their role as inverse agonists for the Retinoid-related Orphan Receptors, specifically RORα and RORγ. nih.govnih.govidexlab.commdpi.comnih.govnih.govresearchgate.netnih.gov Inverse agonism means that these molecules not only block the action of an agonist but also reduce the basal, constitutive activity of the receptor.

RORα and RORγ are expressed in various skin cells, and their activity is implicated in inflammatory processes. nih.govfrontiersin.orgresearchgate.net By acting as inverse agonists, hydroxylumisterols can suppress the expression of pro-inflammatory cytokines. idexlab.comscispace.com For instance, they have been shown to inhibit the expression of RORα and RORγ, which is particularly relevant in the context of UVB-irradiated cells where these receptors can be involved in inflammatory responses. idexlab.commdpi.com This inverse agonistic activity on RORγ is a key mechanism for the anti-inflammatory effects of these compounds, leading to the attenuation of Th17 responses. nih.govmdpi.com

The interaction of lumisterol derivatives with RORs highlights a crucial divergence from the classical vitamin D pathway and provides a molecular basis for their anti-inflammatory and immunomodulatory properties. researchgate.netresearchgate.net

Liver X Receptor (LXRα and LXRβ) Agonistic Activity

Recent research has identified Liver X Receptors (LXRα and LXRβ) as novel targets for this compound and its derivatives. nih.govmdpi.comresearchgate.netnih.govresearchgate.netexlibrisgroup.com Molecular docking studies have predicted good binding of lumisterol hydroxymetabolites to the ligand-binding domains of both LXRα and LXRβ. researchgate.netnih.govresearchgate.netexlibrisgroup.com

Functionally, these derivatives have been shown to act as agonists for LXRs. nih.govresearchgate.netexlibrisgroup.com This agonistic activity has been confirmed by their ability to activate an LXR-response element (LXRE)-driven reporter gene in various cell lines and to induce the expression of LXR target genes. researchgate.netnih.govresearchgate.netexlibrisgroup.com The identification of LXR as a target for lumisterol derivatives suggests a new mechanism of action for these compounds, potentially influencing lipid metabolism, inflammation, and other LXR-regulated pathways. nih.govresearchgate.netexlibrisgroup.com It is noteworthy that while the majority of lumisterol metabolites function as LXRα/β agonists, some vitamin D3 derivatives can act as inverse agonists of LXRα while being agonists of LXRβ. researchgate.netnih.govresearchgate.netexlibrisgroup.com

Aryl Hydrocarbon Receptor (AhR) Ligand Binding

The Aryl Hydrocarbon Receptor (AhR) is another nuclear receptor that has been identified as a target for this compound derivatives. nih.govnih.govresearchgate.netnih.govmdpi.comresearchgate.netmdpi.com These compounds can act as agonists on the AhR. nih.govnih.gov AhR is known to play a role in regulating cellular proliferation, inflammation, and melanogenesis in the skin. mdpi.com

The binding of lumisterol derivatives to AhR provides an additional layer of complexity to their mechanism of action. researchgate.net The interaction with AhR, a receptor known for its role in sensing environmental signals, suggests that these endogenous molecules may participate in pathways that protect the skin from external stressors. nih.gov The binding of these derivatives to the AhR ligand-binding domain has been supported by molecular docking studies, which predict favorable interactions. researchgate.net

Table 1: Summary of this compound Derivative Interactions with Nuclear Receptors

Nuclear Receptor Type of Interaction Functional Outcome References
Vitamin D Receptor (VDR) Partial Agonist (Non-genomic A-pocket) Modulation of non-genomic signaling, increased VDR expression nih.govnih.govidexlab.commdpi.comnih.gov
Retinoid-related Orphan Receptor α (RORα) Inverse Agonist Suppression of inflammatory responses nih.govnih.govidexlab.commdpi.comnih.govnih.govresearchgate.netnih.gov
Retinoid-related Orphan Receptor γ (RORγ) Inverse Agonist Attenuation of Th17 responses, anti-inflammatory effects nih.govnih.govidexlab.commdpi.comnih.govnih.govresearchgate.netnih.govmdpi.com
Liver X Receptor α (LXRα) Agonist Activation of LXR target genes nih.govmdpi.comresearchgate.netnih.govresearchgate.netexlibrisgroup.com
Liver X Receptor β (LXRβ) Agonist Activation of LXR target genes nih.govmdpi.comresearchgate.netnih.govresearchgate.netexlibrisgroup.com
Aryl Hydrocarbon Receptor (AhR) Agonist Modulation of cellular proliferation and inflammation nih.govnih.govresearchgate.netnih.govmdpi.comresearchgate.netmdpi.com

Non-Genomic Signaling Pathways

Beyond their direct interactions with nuclear receptors to modulate gene transcription, this compound and its derivatives also trigger rapid, non-genomic signaling pathways. nih.govidexlab.commdpi.com These effects are initiated at the cell membrane and involve the activation of various intracellular signaling cascades.

The interaction with the non-genomic binding pocket of the VDR is a key aspect of this activity. nih.govidexlab.commdpi.com For instance, 1α,25-dihydroxy-lumisterol₃, a 6-s-cis locked analog, has a low affinity for the nuclear VDR but is effective at activating membrane-associated signaling pathways. oup.com These non-genomic actions can involve the activation of phospholipases, kinases, and voltage-gated ion channels. nih.gov Studies have shown that the stimulatory effect of 1α,25(OH)₂-lumisterol₃ on calcium uptake in Sertoli cells occurs via a putative membrane receptor and involves the activation of protein kinase C (PKC) and other kinases, suggesting a rapid, membrane-initiated signaling cascade. acs.org

Modulation of Intracellular Signaling Cascades

The engagement of both nuclear receptors and non-genomic pathways by this compound derivatives leads to the modulation of multiple intracellular signaling cascades. A prominent example is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. idexlab.comnih.govscispace.commdpi.com

In UVB-irradiated keratinocytes, L3-hydroxyderivatives have been shown to inhibit the nuclear translocation of the NF-κB p65 subunit by increasing the levels of its inhibitor, IκBα, in the cytosol. idexlab.commdpi.com This suppression of NF-κB signaling results in the reduced expression of pro-inflammatory cytokines such as IL-17, IFN-γ, and TNF-α. idexlab.commdpi.com The anti-inflammatory effects of active forms of vitamin D and lumisterol can be mediated through both the downregulation of NF-κB via VDR and the inverse agonism on RORγ. nih.govmdpi.com

Furthermore, the activation of LXR by lumisterol derivatives can also influence intracellular signaling, for example, by stimulating the expression of genes like ABCA1 in keratinocytes. researchgate.net The collective modulation of these signaling cascades underscores the pleiotropic effects of this compound and its derivatives on cellular function. researchgate.net

NRF2-Regulated Antioxidant Response Pathway

This compound and its derivatives have been shown to be potent activators of the Nuclear factor erythroid 2-related factor 2 (NRF2)-regulated antioxidant response pathway. researchgate.netiese.eduresearchgate.netnih.gov This pathway is a primary cellular defense mechanism against oxidative stress.

Key Research Findings:

Enhanced NRF2 Translocation: Treatment with lumisterol and its hydroxyderivatives, such as 20(OH)L3, 22(OH)L3, 20,22(OH)2L3, and 24(OH)L3, has been observed to enhance the translocation of NRF2 into the nucleus in human epidermal keratinocytes. researchgate.netidexlab.comuky.edu

Upregulation of Antioxidant Genes: This nuclear translocation of NRF2 leads to the increased expression of its target genes, which encode for crucial antioxidant enzymes. nih.gov Studies have documented the upregulation of genes such as glutathione (B108866) reductase (GR), heme oxygenase-1 (HO-1), catalase (CAT), superoxide (B77818) dismutase 1 (SOD1), and superoxide dismutase 2 (SOD2) following treatment with these compounds. nih.govuky.edu

Increased Protein Expression: The increased gene expression translates to higher protein levels of antioxidant enzymes like HO-1, CAT, and Manganese Superoxide Dismutase (MnSOD). nih.govuky.edu

Protection Against Oxidative Stress: By bolstering the antioxidant defense system, these compounds help attenuate UVB-induced oxidative stress. nih.govmdpi.com This is a critical aspect of their photoprotective effects. researchgate.netiese.edu

Interactive Data Table: Effect of this compound Derivatives on NRF2 Pathway Components
CompoundEffect on NRF2 TranslocationTarget Gene UpregulationProtein Expression IncreaseReference
Lumisterol (L3)IncreasedGR, HO-1, CAT, SOD1, SOD2HO-1, CAT, MnSOD nih.govuky.edu
20(OH)L3IncreasedGR, HO-1, CAT, SOD1, SOD2HO-1, CAT uky.edunih.gov
22(OH)L3IncreasedGR, HO-1, CAT, SOD1, SOD2HO-1, CAT uky.edunih.gov
20,22(OH)2L3IncreasedGR, HO-1, CAT, SOD1, SOD2HO-1, CAT uky.edunih.gov
24(OH)L3IncreasedGR, HO-1, CAT, SOD1, SOD2CAT uky.edunih.gov

p53 Phosphorylation and DNA Damage Response

In addition to their antioxidant properties, this compound and its derivatives play a significant role in the cellular response to DNA damage, primarily through the activation of the tumor suppressor protein p53. researchgate.netiese.eduresearchgate.netnih.gov

Key Research Findings:

Stimulation of p53 Phosphorylation: Hydroxyderivatives of lumisterol have been found to stimulate the phosphorylation of p53 at Serine-15 (Ser-15). nih.govresearchgate.net This phosphorylation is a key step in the activation of p53 in response to DNA damage.

Increased Nuclear p53: Following phosphorylation, there is an increased concentration of p53 in the nucleus. researchgate.netidexlab.comuky.edu

Induction of DNA Repair: The activation of p53 contributes to the induction of DNA repair mechanisms. nih.govresearchgate.net Studies have shown that these compounds can enhance the repair of DNA photoproducts, such as 6-4 photoproducts (6-4PP), and attenuate the levels of cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPD), which are primary forms of UVB-induced DNA damage. nih.govuky.edunih.gov

Attenuation of DNA Damage: The comet assay, which measures DNA strand breaks, has shown a reduction in the "tail moment" in cells treated with these compounds after UVB irradiation, indicating less DNA damage. nih.govresearchgate.net

Interactive Data Table: Role of this compound Derivatives in DNA Damage Response
CompoundEffect on p53 Phosphorylation (Ser-15)Effect on Nuclear p53 ConcentrationDNA Repair InductionReference
Lumisterol HydroxyderivativesStimulatedIncreasedEnhanced nih.govresearchgate.netuky.edu
1,25(OH)2D3StimulatedIncreasedEnhanced researchgate.netuky.edu

NF-κB Signaling Pathway Modulation

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. This compound and its derivatives have demonstrated the ability to modulate this pathway, contributing to their anti-inflammatory effects. iese.eduresearchgate.net

Key Research Findings:

Inhibition of NF-κB Translocation: L3 and its hydroxyderivatives have been shown to inhibit the UVB-induced translocation of the NF-κB p65 subunit into the nucleus in human keratinocytes. mdpi.com

Increased IκBα Levels: This inhibition is correlated with an increase in the cytosolic levels of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. mdpi.com

Downregulation of Pro-inflammatory Cytokines: By suppressing NF-κB signaling, these compounds lead to a reduction in the expression of pro-inflammatory cytokines such as IL-17, IFN-γ, and TNF-α. mdpi.com

Modulation of Inflammatory Gene Expression: Gene expression analysis has confirmed that lumisterol derivatives can significantly decrease the expression of inflammatory genes, including RELA (which encodes the p65 subunit), in UVB-irradiated cells. mdpi.com

Interactive Data Table: Modulation of NF-κB Pathway by this compound Derivatives
CompoundEffect on NF-κB p65 Nuclear TranslocationEffect on Cytosolic IκBαEffect on Pro-inflammatory Cytokines (IL-17, IFN-γ, TNF-α)Reference
Lumisterol (L3)InhibitedIncreasedReduced mdpi.com
20(OH)L3InhibitedIncreasedReduced mdpi.com
22(OH)L3Not explicitly statedIncreasedNot explicitly stated mdpi.com
20,22(OH)2L3InhibitedIncreasedReduced mdpi.com
24(OH)L3InhibitedIncreasedReduced mdpi.com

Hedgehog Signaling Pathway Interactions

The Hedgehog (Hh) signaling pathway is crucial for embryonic development and has been implicated in the development of certain cancers. While research on the direct interaction of this compound with this pathway is less extensive, related vitamin D compounds show inhibitory effects. researchgate.netnih.gov

Key Research Findings:

Inhibition by Vitamin D3: Vitamin D3 itself has been shown to inhibit the growth of basal cell carcinoma (BCC) by inhibiting the Hedgehog signaling pathway, an action that is independent of the Vitamin D Receptor (VDR). nih.gov

Potential for Lumisterol Derivatives: Given that lumisterol and its derivatives are isomers of vitamin D3 and its metabolites, and they share some biological activities, it is plausible that they may also interact with and potentially inhibit the Hedgehog pathway. However, direct evidence for this compound's role is still an area for future investigation. nih.goviese.edu

Mitochondrial Targeting and Bioenergetic Influence

Mitochondria are not only central to cellular energy production but are also involved in the metabolism of vitamin D and related compounds. This compound and its derivatives can be metabolized by mitochondrial enzymes and may, in turn, influence mitochondrial function. nih.govresearchgate.netresearchgate.netnih.gov

Key Research Findings:

Mitochondrial Metabolism: Enzymes such as CYP27A1 and CYP11A1, located within the mitochondria, are capable of hydroxylating lumisterol (L3). nih.govnih.gov This indicates that mitochondria are a site of L3 metabolism.

Influence on Mitochondrial Function: The actions of D3- and L3-hydroxyderivatives can alter mitochondrial functions related to oxidative phosphorylation (oxphos) and the tricarboxylic acid (TCA) cycle, with some studies suggesting potential inhibitory effects. nih.gov

Receptor-Independent Mechanisms: It is suggested that the intramitochondrial actions of these hydroxyderivatives may occur through receptor-independent mechanisms or involve non-genomic actions of nuclear receptors localized to the mitochondria. nih.govresearchgate.net

Impact on Bioenergetics: Studies on related vitamin D compounds have shown they can decrease the activity of respiratory electron transport and mitochondrial calcium ion transport pathways, indicating a long-term impact on mitochondrial bioenergetics. nih.gov The specific effects of this compound derivatives on these processes are an active area of research.

Biological Activities and Research Implications of Lumisterol D3 and Its Metabolites

Photoprotective Effects and DNA Damage Response

L3 and its hydroxyderivatives demonstrate notable photoprotective properties by shielding skin cells from the harmful effects of UVB radiation. researchgate.netnih.gov This protection occurs through a dual mechanism: mitigating oxidative stress and actively promoting the repair of damaged DNA. nih.govnih.gov

Exposure to UVB radiation generates reactive oxygen species (ROS) in skin cells, leading to oxidative stress and cellular damage. explorationpub.com L3 and its metabolites have been shown to counteract this by inducing intracellular free radical scavenging. researchgate.netnih.gov

In studies using human epidermal keratinocytes, pretreatment with L3 derivatives, such as 20(OH)L3, 22(OH)L3, 20,22(OH)2L3, and 24(OH)L3, led to a dose-dependent reduction in oxidant formation following UVB irradiation. nih.govexplorationpub.com This antioxidant effect is partly achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-regulated antioxidant response. researchgate.netnih.gov The activation of Nrf2 leads to the increased expression of several antioxidant genes, including Glutathione (B108866) Reductase (GR), Heme Oxygenase-1 (HO-1), Catalase (CAT), and Superoxide (B77818) Dismutases (SOD1, SOD2). nih.gov

Table 1: Effects of Lumisterol-d3 Derivatives on Antioxidant Gene Expression
CompoundTarget Gene/ProteinObserved Effect in KeratinocytesReference
This compound HydroxyderivativesNrf2Enhanced translocation to the nucleus nih.gov
This compound HydroxyderivativesHO-1, CAT, MnSODIncreased protein expression nih.gov
This compound HydroxyderivativesGR, HO-1, CAT, SOD1, SOD2Increased mRNA expression nih.gov

UVB radiation is a primary cause of DNA damage in skin cells, leading to the formation of photoproducts like cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) and 6-4 photoproducts (6-4PPs). mdpi.com L3 and its hydroxyderivatives play a crucial role in the cellular response to this damage. researchgate.netnih.gov

Research has shown that these compounds protect against DNA damage by both attenuating the levels of CPDs and enhancing the repair of 6-4PPs. nih.govnih.gov This process involves the activation of the p53 tumor suppressor protein. Treatment with L3 derivatives stimulates the phosphorylation of p53 at Serine-15 and increases its concentration within the nucleus. nih.govidexlab.com This activation of the p53 pathway is a critical step in initiating DNA repair processes and arresting the cell cycle to allow for repair, thereby preventing the propagation of mutations. mdpi.comnih.gov Studies using the comet assay, which measures DNA fragmentation, have visually confirmed that pretreatment with L3 hydroxyderivatives reduces the "tail moment" in irradiated cells, indicating less DNA damage. nih.govresearchgate.net

Attenuation of UVB-Induced Oxidative Stress

Regulation of Cellular Proliferation and Differentiation (Preclinical Studies)

Beyond their photoprotective roles, L3 and its metabolites have been found to regulate fundamental cellular processes, including proliferation and differentiation, particularly in skin cells. researchgate.netmdpi.com These activities are being explored for their potential therapeutic applications.

Keratinocytes are the primary cells of the epidermis, and their proper proliferation and differentiation are essential for maintaining the skin's barrier function. researchgate.net L3 and its derivatives have demonstrated the ability to modulate these processes. researchgate.netmdpi.com

Studies have shown that certain L3 hydroxyderivatives can inhibit the proliferation of human keratinocytes. nih.govnih.gov Furthermore, these compounds promote the differentiation of UVB-irradiated keratinocytes. This is evidenced by the upregulation of differentiation markers such as involucrin (B1238512) (IVL) and filaggrin (FLG), and the downregulation of others like transglutaminase 1 (TGM1). mdpi.com By promoting a healthy differentiation program, these molecules help restore epidermal function after UVB-induced damage. mdpi.com The mechanism for these effects may involve interaction with nuclear receptors like the Vitamin D Receptor (VDR) and Retinoic acid-related Orphan Receptors (RORs). mdpi.com

The antiproliferative properties of L3 derivatives extend to preclinical cancer models, with a particular focus on melanoma, a cancer of pigment-producing cells. mdpi.comresearchgate.net While the parent compound, L3, often fails to inhibit proliferation, certain hydroxylated forms show significant activity. mdpi.comresearchgate.net

For instance, in studies using the A375 human malignant melanoma cell line, the derivative (25R)-27-hydroxyL3 showed potent inhibition of both cell proliferation and migration. mdpi.comresearchgate.net In contrast, its effect was less pronounced in another melanoma line, SK-MEL-28. mdpi.com This suggests that the antiproliferative efficacy can be cell-line specific. The mechanisms underlying these effects are still under investigation but are thought to be distinct from the classical VDR pathway activated by vitamin D3, potentially involving alternative receptors like RORs. researchgate.net

Table 2: Antiproliferative Activity of this compound Derivatives in Melanoma Cell Lines
CompoundCell LineObserved EffectReference
Lumisterol (B196343) (L3)A375, SK-MEL-28Failed to inhibit proliferation mdpi.com
(25R)-27-hydroxyL3A375Effectively inhibits proliferation and migration mdpi.comresearchgate.net
(25R)-27-hydroxyL3SK-MEL-28Lower potency in inhibiting proliferation mdpi.com
22(OH)L3A375Enhanced cell migration mdpi.com

Effects on Keratinocyte Proliferation and Differentiation

Anti-Inflammatory Properties and Immunomodulation

The primary mechanism for this anti-inflammatory activity is the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. mdpi.com L3-hydroxyderivatives inhibit the nuclear translocation of the NF-κB p65 subunit by increasing the levels of its inhibitor, IκBα, in the cytosol. mdpi.com This suppression of NF-κB activity leads to a subsequent reduction in the expression of pro-inflammatory cytokines, including Interleukin-17 (IL-17), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α) in UVB-irradiated keratinocytes. mdpi.comscispace.com These findings highlight the potential of L3 derivatives as agents capable of mitigating skin inflammation. mdpi.com

Inhibition of Pro-inflammatory Cytokine Production (e.g., IL-1, IL-6, IL-17, TNFα, INFγ)

CYP11A1-derived hydroxyderivatives of lumisterol have demonstrated potent anti-inflammatory properties by inhibiting the production of several pro-inflammatory cytokines. nih.gov Research has shown that these compounds can suppress inflammatory responses by modulating key signaling pathways.

In studies on human keratinocytes, hydroxylumisterols were found to inhibit the nuclear translocation of NFκB p65, a key transcription factor for pro-inflammatory genes. mdpi.com This action leads to a reduction in the expression of inflammatory cytokines induced by factors like UVB radiation. mdpi.com Specifically, lumisterol derivatives have been shown to decrease the levels of Interleukin-17 (IL-17), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α). mdpi.comidexlab.com

The anti-inflammatory effects of lumisterol and vitamin D hydroxymetabolites are observed at a concentration of 0.1 µM. nih.govmdpi.com These effects are mediated through mechanisms including the downregulation of NF-κB signaling. nih.govresearchgate.netnih.gov

Table 1: Research Findings on Cytokine Inhibition by Lumisterol Derivatives

Cytokine Effect Cell/Model System Reference
IL-1 Inhibition --- nih.gov
IL-6 Inhibition --- nih.gov
IL-17 Inhibition Human Keratinocytes mdpi.comidexlab.com
TNFα Inhibition Human Keratinocytes mdpi.comidexlab.com

Modulation of Immune Responses (e.g., Th17)

Lumisterol and its metabolites play a significant role in modulating immune responses, particularly by attenuating the activity of T helper 17 (Th17) cells. researchgate.netmdpi.com Th17 cells are a subset of T helper cells that produce pro-inflammatory cytokines, including IL-17, and are implicated in various autoimmune and inflammatory conditions. mdpi.comijmb.inmedsci.org

The mechanism behind this modulation involves the function of hydroxylumisterols as inverse agonists of the retinoic acid-related orphan receptors α and γ (RORα/γ). mdpi.comidexlab.com RORγ is a key transcription factor for the differentiation and function of Th17 cells. mdpi.com By acting as inverse agonists, these compounds suppress the activity of RORγ, leading to a downregulation of Th17 responses and a reduction in IL-17 production. researchgate.netmdpi.com This immunomodulatory action helps to shift the balance from a pro-inflammatory to an anti-inflammatory state. uj.edu.pl

Antiviral Mechanisms and Interactions with Viral Replication Machinery (Preclinical Studies)

Preclinical research, particularly molecular docking and enzyme activity assays, has revealed potential antiviral mechanisms of lumisterol and its metabolites against SARS-CoV-2. nih.govcapes.gov.brfrontiersin.org These studies suggest that these compounds can interact with and inhibit key enzymes essential for the virus's replication cycle. uj.edu.plnih.govphysiology.org

Inhibition of SARS-CoV-2 Main Protease (Mpro)

The SARS-CoV-2 main protease (Mpro), also known as 3CLpro, is a critical enzyme that cleaves viral polyproteins into functional units necessary for viral replication. researchgate.net Inhibition of Mpro can effectively halt the viral life cycle. researchgate.net

In vitro studies have demonstrated that certain hydroxyderivatives of lumisterol can inhibit the activity of SARS-CoV-2 Mpro. nih.govcapes.gov.br Specifically, 25-hydroxylumi-sterol (25(OH)L3) and 24-hydroxylumi-sterol (24(OH)L3) were identified as effective inhibitors. nih.govphysiology.org

Table 2: Inhibition of SARS-CoV-2 Mpro by Lumisterol Derivatives

Compound Inhibition Percentage Reference
25(OH)L3 10% - 19% nih.govcapes.gov.brphysiology.orgmdpi.com
24(OH)L3 10% - 19% nih.govcapes.gov.brphysiology.orgmdpi.com

Inhibition of RNA-Dependent RNA Polymerase (RdRP)

The RNA-dependent RNA polymerase (RdRP) is another essential enzyme for SARS-CoV-2, responsible for replicating the viral RNA genome. nih.govcapes.gov.br Several hydroxylumisterols and hydroxyvitamin D3 metabolites have shown significant inhibitory effects on RdRP. nih.govphysiology.org

Activity measurements indicated that these compounds could inhibit RdRP activity by a substantial margin, suggesting a potential mechanism to disrupt viral replication. nih.govcapes.gov.brphysiology.org

Table 3: Inhibition of SARS-CoV-2 RdRP by Lumisterol and Vitamin D Derivatives

Compound Class Inhibition Percentage Reference
Hydroxylumisterols 50% - 60% uj.edu.plnih.govcapes.gov.brfrontiersin.orgphysiology.orgmdpi.com

Interference with Viral Entry Mechanisms (e.g., RBD-ACE2 Interaction)

The entry of SARS-CoV-2 into host cells is initiated by the binding of the receptor-binding domain (RBD) of its spike protein to the angiotensin-converting enzyme 2 (ACE2) receptor on human cells. mdpi.comresearchgate.netbiorxiv.org Interfering with this interaction is a key strategy for preventing viral infection.

Molecular modeling studies have proposed that lumisterol and vitamin D metabolites can interfere with the binding of the SARS-CoV-2 RBD to ACE2. nih.govmdpi.comresearchgate.net These metabolites may interact with ACE2 and the cellular protease TMPRSS2, which primes the spike protein. nih.govmdpi.com These interactions could induce conformational changes that hinder the RBD-ACE2 binding, thereby blocking viral entry. nih.govmdpi.com Studies have shown that compounds like 20(OH)L3 are able to inhibit the RBD-ACE2 interaction. mdpi.com

Influence on Lipid Metabolism and Homeostasis

Beyond their immunomodulatory and antiviral properties, active metabolites of lumisterol and vitamin D also exert influence over lipid metabolism and cellular homeostasis. nih.govsci-hub.se

Radioprotective Research Applications

The term "this compound" refers to a deuterated form of lumisterol, where one or more hydrogen atoms are replaced by deuterium (B1214612), a stable isotope of hydrogen. In biomedical research, deuteration is a common strategy used in metabolic studies to trace the fate of a compound within a biological system. google.comnih.govmdpi.com The deuterium label acts as a tracer that can be detected by mass spectrometry, allowing researchers to track the absorption, distribution, metabolism, and excretion of the compound without altering its fundamental biological activity. mdpi.com Therefore, the biological activities attributed to lumisterol are considered representative of this compound.

Scientific research into the radioprotective qualities of lumisterol and its metabolites has primarily focused on its efficacy against ultraviolet B (UVB) radiation, a form of non-ionizing radiation. This protective effect against UV-induced damage is known as photoprotection. medchemexpress.com While studies on protection against ionizing radiation (such as X-rays and gamma rays) for lumisterol are not extensively documented, the mechanisms underlying its photoprotective effects provide significant insights into its potential to mitigate cellular damage from radiation. mdpi.comnih.gov

Detailed Research Findings on Photoprotection

Lumisterol (L3) is a photoproduct formed in the skin from pre-vitamin D3 during prolonged exposure to UVB radiation. mdpi.com It was once considered biologically inert, but recent studies have revealed that it is metabolized by the enzyme CYP11A1 into a series of biologically active hydroxyderivatives. nih.govmdpi.comresearchgate.net These metabolites have demonstrated significant protective effects against UVB-induced damage in human skin cells, particularly keratinocytes. nih.govmdpi.com

The primary mechanisms through which lumisterol and its hydroxy-metabolites exert their photoprotective effects include:

Reduction of DNA Damage: Pre-treatment of human keratinocytes with various lumisterol hydroxyderivatives, such as 20(OH)L3, 22(OH)L3, 20,22(OH)2L3, and 24(OH)L3, has been shown to protect against UVB-induced DNA damage. nih.govnih.gov These compounds significantly reduce the formation of cyclobutane pyrimidine dimers (CPDs), which are mutagenic DNA lesions caused by UVB radiation. nih.govscispace.com

Activation of Antioxidant Pathways: Lumisterol derivatives activate the Nrf2-dependent antioxidant response. nih.govmdpi.com Nrf2 is a transcription factor that regulates the expression of genes involved in defense against oxidative stress. mdpi.com By enhancing the translocation of Nrf2 into the nucleus, these compounds bolster the cell's ability to neutralize reactive oxygen species (ROS) generated by UVB exposure. nih.govnih.gov

Modulation of p53 Signaling: The tumor suppressor protein p53 plays a critical role in responding to DNA damage. Research shows that lumisterol hydroxyderivatives stimulate the phosphorylation of p53, which is a key step in its activation. nih.govscispace.com This activation helps to halt the cell cycle to allow for DNA repair or to initiate apoptosis (programmed cell death) in irreparably damaged cells, thereby preventing the propagation of mutations. nih.govmdpi.com

Anti-inflammatory Action: UVB radiation triggers inflammatory responses in the skin. Hydroxylumisterols have been found to suppress these responses by inhibiting the expression of pro-inflammatory cytokines. mdpi.com They can function as inverse agonists for the retinoic acid-related orphan receptors α and γ (RORα/γ), which are involved in mediating inflammation. mdpi.com

Table 1: Photoprotective Effects of Lumisterol Derivatives on Human Keratinocytes

CompoundKey Mechanism of ActionObserved EffectReference
20(OH)L3Activation of Nrf2 and p53 pathwaysReduced UVB-induced DNA damage (CPDs) and oxidative stress. nih.gov
22(OH)L3Activation of Nrf2 and p53 pathwaysProtected against UVB-induced damage and stimulated DNA repair systems. nih.gov
20,22(OH)₂L₃Activation of Nrf2 and p53 pathwaysShowed dose-dependent reduction in UVB-induced oxidant formation. nih.gov
24(OH)L₃Activation of Nrf2 and p53 pathwaysEnhanced repair of DNA photoproducts and protected against oxidative stress. nih.gov
Hydroxylumisterols (General)Inverse agonism of RORα/γSuppressed UVB-induced inflammatory responses by inhibiting pro-inflammatory cytokines. mdpi.com

Advanced Analytical Methodologies and Chemical Synthesis in Lumisterol D3 Research

Chromatographic and Spectrometric Techniques for Identification and Quantification

The accurate identification and quantification of Lumisterol-d3 and its derivatives are paramount in understanding their biological roles. To this end, researchers employ a suite of sophisticated analytical techniques, primarily centered around chromatography and spectrometry. These methods allow for the separation of complex mixtures and the precise determination of molecular structures and concentrations.

Liquid Chromatography-Mass Spectrometry (LC/MS, LC/qTOF-MS, UHPLC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its advanced iterations, such as Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC/qTOF-MS) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), are powerful tools in this compound research. These techniques are instrumental in identifying and quantifying this compound and its metabolites in various biological matrices.

For instance, LC/qTOF-MS has been successfully used to detect this compound, alongside 7-dehydrocholesterol (B119134) (7DHC) and vitamin D3, in human epidermis, human serum, and pig adrenal glands. nih.govresearchgate.net This method's high resolution and mass accuracy enable the confident identification of these compounds in complex biological extracts. nih.govresearchgate.net Specifically, extracted ion chromatograms using m/z = 367.3 [M + H-H₂O]⁺ are employed for their detection. nih.govresearchgate.net

In studies involving the photodegradation of vitamin D3, LC-MS analysis confirmed the formation of this compound. oup.comoup.com While chromatographic peaks for other isomers like tachysterol (B196371) D3 and trans-vitamin D3 were readily observed, this compound was identifiable only through subsequent mass spectrometric analysis. oup.comoup.com Furthermore, UHPLC-MS/MS methods have been developed for the sensitive quantification of various vitamin D metabolites, demonstrating the capability to analyze these compounds at very low concentrations in serum. waters.com The use of a Xevo G2 XS LC-MS system with a UPLC BEH C18 column has also been reported for the detection of tachysterol3 and its metabolites, showcasing the versatility of these systems in sterol analysis. nih.gov

Table 1: LC-MS Parameters for this compound and Related Compounds

ParameterDetailsSource
Instrumentation Agilent Infinity 1290 LC with 6460 QQQ mass spectrometer oup.com
Xevo G2 XS LC-MS system with ACQUITY UPLC BEH C18 column nih.gov
qTof LC-MS nih.govresearchgate.netmdpi.com
Ionization Mode Electrospray Ionization (ESI), positive scan mode oup.com
Monitored Ions m/z 200 to 500 for general scan oup.com
m/z = 367.3 [M + H-H₂O]⁺ for this compound, 7DHC, D3 nih.govresearchgate.net
Mobile Phase (LC-MS) Methanol (B129727) and 0.1% formic acid (93:7, v/v) oup.com
Gradient of 20%→60% methanol in water nih.gov
Collision Energy (MS/MS) 15 eV oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of novel this compound metabolites. nih.gov While mass spectrometry provides information on molecular weight and fragmentation patterns, NMR offers detailed insights into the specific arrangement of atoms within a molecule, which is crucial for identifying isomeric structures. researchgate.netazooptics.comcore.ac.ukresearchgate.net

In the study of this compound metabolism by the enzyme CYP11A1, NMR was pivotal in identifying the structures of the major products. nih.gov Following incubation of this compound with CYP11A1 and purification by HPLC, the resulting metabolites were subjected to extensive NMR analysis. nih.gov Standard two-dimensional NMR experiments, including ¹H-¹H Total Correlation Spectroscopy (TOCSY), ¹H-¹³C Heteronuclear Single Quantum Correlation (HSQC), and ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC), were employed to fully characterize the structures of 24-hydroxy-L3, 22-hydroxy-L3, and 20,22-dihydroxy-L3. nih.gov For example, the unambiguous assignment of hydroxylation at the C20 and C22 positions in 20,22-dihydroxy-L3 was achieved by analyzing the changes in chemical shifts and scalar couplings compared to the parent this compound molecule. nih.gov

The process typically involves dissolving the purified sample in a deuterated solvent like CD₃OD, and the chemical shifts are referenced to the residual solvent peaks. nih.gov This powerful technique provides the conclusive evidence needed to establish the precise chemical structures of newly discovered this compound derivatives. nih.gov

High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely used and robust method for the analysis and quantification of this compound and its isomers. oup.comoup.comnih.govnih.govmdpi.comrsc.org This technique separates compounds based on their interaction with a stationary phase, and detection is achieved by measuring the absorbance of UV light at a specific wavelength. oup.comoup.com

A key application of HPLC-UV is in stability studies of vitamin D3, where it is used to separate the parent compound from its degradation products, including this compound. oup.comoup.com For instance, a reversed-phase Gemini C18 column with a mobile phase of acetonitrile (B52724) and water (99:1, v/v) and detection at 265 nm has been shown to successfully separate vitamin D3 from its isomers. oup.comoup.com However, in some cases, while other isomers are quantifiable by their chromatographic peaks, this compound may only be identified after subsequent MS analysis due to co-elution or low concentration. oup.comoup.com

In metabolic studies, HPLC-UV is used to purify the products of this compound metabolism for further analysis. nih.gov For example, metabolites of L3 produced by CYP11A1 were initially purified using a C18 column with a methanol-water gradient and monitored at 280 nm. nih.gov Similarly, in studies of CYP27A1 activity on this compound, HPLC with UV monitoring at 280 nm was used to analyze the reaction products. nih.gov The choice of detection wavelength is based on the UV absorption maxima of the compounds of interest, which for vitamin D3 and its isomers are well-characterized. oup.comoup.com

Table 2: HPLC-UV Conditions for this compound Analysis

ParameterDetailsSource
Column Reversed-phase Gemini C18 (100 × 3.0 mm, 3 µm) oup.comoup.com
Grace Alltima C18 (25 cm × 4.6 mm, 5 µm) nih.govnih.gov
Mobile Phase Acetonitrile–water (99:1, v/v) oup.comoup.com
Methanol-water gradient (64% to 100% methanol) nih.gov
90% methanol in water, then gradient to 100% methanol nih.gov
Flow Rate 1 mL/min oup.com
0.5 mL/min nih.govnih.gov
Detection Wavelength 265 nm oup.comoup.comnih.gov
280 nm nih.gov

In Vitro and Ex Vivo Research Models for this compound Studies

To investigate the biological activities and metabolic pathways of this compound, researchers utilize a variety of in vitro and ex vivo models. These systems provide controlled environments to study cellular and tissue-level responses to this compound and its derivatives.

Cell Culture Systems (e.g., Human Keratinocytes, Murine Dermal Fibroblasts, Melanoma Cell Lines)

Cell culture systems are fundamental tools for dissecting the molecular mechanisms of this compound action. Different cell types are chosen based on the specific research question.

Human Keratinocytes: These cells, which are the primary cell type in the epidermis, are frequently used to study the photoprotective effects of this compound and its hydroxyderivatives. medchemexpress.comnih.govresearchgate.netmdpi.com Studies have shown that this compound can reduce UVB-induced oxidant formation and inhibit the proliferation of UVB-irradiated keratinocytes. medchemexpress.com Furthermore, this compound and its derivatives have been found to promote the repair of DNA damage and enhance the expression of antioxidant proteins in these cells. medchemexpress.comnih.govresearchgate.net Research has also demonstrated that hydroxylumisterols can suppress UVB-induced inflammatory responses and promote differentiation in human keratinocytes. mdpi.com

Murine Dermal Fibroblasts: These cells are employed to investigate the influence of this compound derivatives on pathways like the Liver X Receptor (LXR) signaling pathway. nih.govresearchgate.net It has been shown that certain hydroxyderivatives of this compound can induce the expression of genes downstream of LXR in murine dermal fibroblasts. nih.govresearchgate.net Additionally, these cells have been used to study the antifibrotic activities of CYP11A1-derived vitamin D3 and lumisterol (B196343) metabolites. researchgate.netnih.govdntb.gov.ua

Melanoma Cell Lines: Various human and rodent melanoma cell lines (e.g., A375, SK-MEL-28, B16-F10, Ab) are used to assess the anticancer properties of this compound and its derivatives. mdpi.comresearchgate.netdntb.gov.uamdpi.com Studies have demonstrated that certain hydroxylated derivatives of lumisterol can inhibit the proliferation and migration of melanoma cells, even when the parent compound, this compound, is inactive. mdpi.comresearchgate.netdntb.gov.ua For instance, (25R)-27(OH)L₃ was found to effectively inhibit the proliferation of the A375 human malignant melanoma cell line. mdpi.comresearchgate.net The influence of melanogenesis on the antimelanoma activity of these compounds is also investigated using these cell models. mdpi.com

Table 3: Summary of this compound Research in Cell Culture Systems

Cell Line/TypeResearch FocusKey FindingsSource
Human Keratinocytes Photoprotection against UVB damageReduces oxidant formation, inhibits proliferation, promotes DNA repair, suppresses inflammation. medchemexpress.comnih.govresearchgate.netmdpi.com
Murine Dermal Fibroblasts LXR pathway activation, antifibrotic activityInduces LXR-dependent gene expression, exhibits antifibrotic properties. nih.govresearchgate.netresearchgate.net
Human Melanoma Cell Lines (A375, SK-MEL-28) Anticancer activityHydroxylated derivatives inhibit proliferation and migration. mdpi.comresearchgate.netdntb.gov.ua
Rodent Melanoma Cell Lines (B16-F10, Ab) Anticancer activity, influence of melanogenesisShort side-chain lumisterol analogs inhibit growth; pigmentation affects response. mdpi.com

Tissue Explant Models (e.g., Pig Adrenal Glands, Human Epidermis)

Ex vivo tissue explant models provide a more physiologically relevant system for studying the metabolism and presence of this compound, bridging the gap between cell culture and in vivo studies.

Pig Adrenal Glands: Fragments of pig adrenal glands are used as an ex vivo model to demonstrate the capability of tissues expressing the CYP11A1 enzyme to metabolize this compound. nih.govnih.govresearchgate.net Incubating pig adrenal fragments with this compound has led to the detection of several metabolites, including 20,22-dihydroxy-L3, 22-hydroxy-L3, and 24-hydroxy-L3, confirming that this metabolic pathway can occur in a tissue context. nih.gov The presence of this compound itself has also been confirmed in pig adrenal glands through LC/qTOF-MS analysis. nih.govresearchgate.net

Human Epidermis: Human epidermal explants serve as a crucial model for studying the presence and metabolism of this compound in the primary site of its synthesis. nih.govresearchgate.net Analysis of extracts from human epidermis has confirmed the presence of this compound, along with its precursor 7DHC and vitamin D3. nih.govresearchgate.net Furthermore, various hydroxylumisterols, which are products of CYP11A1 action, have been detected in human epidermis, indicating that this compound is actively metabolized in the skin. nih.govresearchgate.netresearchgate.net These models are also used to study the photoprotective effects of these compounds against UV-induced DNA damage in a more complex, multi-layered cellular environment. idexlab.com

Computational Approaches in Mechanistic Elucidation

Computational chemistry has emerged as a powerful tool for understanding the molecular mechanisms underlying the biological activity of this compound and its derivatives. These in silico methods provide high-resolution insights into how these compounds interact with protein targets, complementing experimental data and guiding further research.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor) to form a stable complex. This method has been instrumental in identifying and characterizing the interactions between lumisterol derivatives and nuclear receptors.

Research has shown that derivatives of lumisterol (L3) are effective ligands for Liver X Receptors (LXRs). researchgate.netnih.govlsmu.lt Molecular docking studies using the crystal structures of the ligand-binding domains (LBDs) of LXRα and LXRβ have revealed high docking scores for L3 hydroxymetabolites, which are comparable to those of natural LXR ligands. researchgate.netnih.govlsmu.ltexlibrisgroup.comresearchgate.netresearchgate.net This computational prediction suggests a strong binding affinity to the receptor, which was later validated by in vitro assays. researchgate.netnih.govlsmu.ltexlibrisgroup.com

Furthermore, computational docking was pivotal in uncovering a novel mechanism of action for lumisterol compounds at the Vitamin D Receptor (VDR). pnas.org In silico analysis of 1α,25(OH)₂-lumisterol docking to the VDR led to the identification of an alternative ligand-binding pocket, termed the 'A' pocket. pnas.org This pocket partially overlaps with the well-documented genomic 'G' pocket where the natural hormone 1α,25(OH)₂-vitamin D3 binds. pnas.org The docking model revealed specific hydrogen bond interactions stabilizing the ligand in this alternative orientation, notably between the 3β-hydroxyl group of the lumisterol derivative and the amino acid residues Serine-237 and Arginine-274 of the VDR. pnas.org

Summary of Molecular Docking Studies on Lumisterol Derivatives
Lumisterol DerivativeReceptor TargetKey Findings
L3 Hydroxymetabolites (e.g., 20(OH)L3, 20,22(OH)₂L3)Liver X Receptor α/β (LXRα/β)High docking scores predicted good binding to the LXR ligand-binding domain, comparable to natural ligands. researchgate.netnih.govresearchgate.net
1α,25(OH)₂-lumisterolVitamin D Receptor (VDR)Identified an alternative ligand-binding pocket ('A' pocket); detailed key H-bond interactions with S237 and R274 residues. pnas.org

Molecular dynamics (MD) simulations offer a more dynamic view of receptor-ligand interactions, allowing researchers to observe the conformational changes and stability of the complex over time. This technique provides deeper insights into binding affinity and the structural basis of a ligand's functional effects (e.g., agonist vs. inverse agonist).

MD simulations have been conducted for select lumisterol derivatives, including 20(OH)L3 and 20,22(OH)₂L3, in complex with LXRs. researchgate.netnih.govlsmu.ltexlibrisgroup.comresearchgate.net These simulations revealed that the derivatives establish distinct yet overlapping patterns of interaction within the receptor's binding domain. researchgate.netnih.govlsmu.ltexlibrisgroup.com Such studies are crucial for explaining the nuanced biological activities observed, where different derivatives can function as either agonists or inverse agonists. researchgate.netnih.govresearchgate.net For instance, while most L3 derivatives act as LXRα/β agonists, MD simulations help rationalize the structural basis for these activities. researchgate.netnih.gov

In the context of the VDR, dynamics experiments were used to support the docking model of 1α,25(OH)₂-lumisterol in the alternative 'A' pocket. pnas.org The simulations provide a plausible explanation for how the VDR can accommodate different ligands to produce varied biological responses, such as genomic versus non-genomic actions. pnas.org Similarly, MD simulations of related vitamin D compounds with other receptors, like the Aryl Hydrocarbon Receptor (AhR), have demonstrated significant influences on the receptor's structure and dynamics, yielding calculated binding free energy values that explain differential binding affinities. mdpi.com These approaches highlight how subtle changes in ligand structure, such as those in lumisterol derivatives, can cause significant variations in residue dynamics and the properties of the ligand-binding pocket. mdpi.com

Key Findings from Molecular Dynamics Simulations
Compound(s)Receptor TargetPrimary Insight from Simulation
20(OH)L3, 20,22(OH)₂L3LXRα/βShowed different but overlapping interactions within the receptor, helping to explain their function as LXR agonists. researchgate.netnih.govexlibrisgroup.comresearchgate.net
1α,25(OH)₂-lumisterolVDRSupported the stability of the ligand in the alternative 'A' pocket and provided a model for differential receptor functionality. pnas.org
20(OH)L3ACE2Simulations on related compounds suggest lumisterol derivatives can interact with non-traditional targets, inhibiting protein-protein interactions like RBD-ACE2. mdpi.com

Molecular Docking for Receptor-Ligand Interactions

Chemical and Enzymatic Synthesis Approaches for this compound and its Derivatives

The availability of pure this compound and its hydroxylated derivatives is essential for biological testing and mechanistic studies. Both enzymatic and chemical synthesis methods have been developed to produce these compounds.

The primary route for the generation of lumisterol derivatives in vivo and for laboratory production is through enzymatic synthesis. mdpi.com Lumisterol (L3) itself is a photoproduct formed in the skin when high doses of UVB radiation isomerize pre-vitamin D3. mdpi.comresearchgate.netnih.gov This L3 precursor can then be metabolized by the mitochondrial cytochrome P450 enzyme CYP11A1. researchgate.netnih.govresearchgate.net

CYP11A1, the enzyme that initiates steroidogenesis, hydroxylates L3 on its side chain at different positions. nih.govnih.gov This enzymatic action leads to the production of a series of biologically active hydroxylumisterols. researchgate.netnih.gov This pathway has been characterized as a novel activation route for lumisterol. nih.gov While the chemical synthesis of these hydroxy-derivatives is often difficult, enzymatic synthesis using purified CYP enzymes has proven effective for producing sufficient quantities for research purposes. mdpi.comnih.gov

Key enzymatically synthesized derivatives include:

20-hydroxylumisterol (20(OH)L3) nih.govresearchgate.net

22-hydroxylumisterol (22(OH)L3) nih.govresearchgate.net

24-hydroxylumisterol (24(OH)L3) researchgate.netresearchgate.net

20,22-dihydroxylumisterol (20,22(OH)₂L3) researchgate.netnih.govresearchgate.net

Chemical synthesis of lumisterol derivatives has also been achieved, although it is considered a more challenging process. mdpi.com Specific compounds, such as 20(OH)L3, have been successfully produced through chemical or photochemical synthesis methods, providing crucial standards and materials for biological evaluation. nih.gov Industrial processes have also been developed for the chromatographic separation of vitamin D3 from its photo-isomers, including lumisterol and tachysterol, which are formed during the irradiation of 7-dehydrocholesterol. google.com

Synthesis of Lumisterol Derivatives
DerivativeSynthesis MethodKey Reagents/Enzymes
Lumisterol (L3)PhotochemicalUVB irradiation of pre-vitamin D3. mdpi.comresearchgate.net
20(OH)L3, 22(OH)L3, 24(OH)L3, 20,22(OH)₂L3EnzymaticCYP11A1 hydroxylation of L3. researchgate.netnih.govresearchgate.net
20(OH)L3Chemical/PhotochemicalMulti-step chemical synthesis. nih.gov

Future Directions and Research Gaps in Lumisterol D3 Studies

Elucidation of Detailed Mechanisms of Action for Novel Lumisterol-d3 Derivatives

While initial research has identified several hydroxylated derivatives of lumisterol (B196343) with biological activity, the precise mechanisms through which they exert their effects remain a critical area for future investigation. This compound, as a stable isotope-labeled internal standard, is instrumental in the accurate quantification of these derivatives in complex biological matrices, a prerequisite for detailed mechanistic studies.

Future research should focus on:

Receptor Interaction: Although studies suggest that lumisterol derivatives may act as inverse agonists on Retinoic Acid-Related Orphan Receptors (RORα and RORγ) and potentially interact with the non-genomic pocket of the Vitamin D Receptor (VDR), further research is needed to fully characterize these interactions. nih.govnih.gov The use of this compound in competitive binding assays can help in accurately determining the binding affinities of its non-deuterated counterparts.

Enzymatic Metabolism: The metabolism of lumisterol is initiated by the enzyme CYP11A1, leading to a variety of hydroxylated products. nih.gov Subsequent metabolic steps and the enzymes involved need to be systematically identified. Tracer studies using this compound in various cell and animal models can delineate the metabolic fate of lumisterol.

Structure-Activity Relationships: A systematic evaluation of the structure-activity relationships of different lumisterol derivatives is necessary. By synthesizing and testing a broader range of hydroxylated and other modified forms of lumisterol, and using this compound to track their metabolism, researchers can identify the key structural features responsible for specific biological activities.

Table 1: Known Lumisterol Derivatives and Their Investigated Mechanisms of Action

DerivativeInvestigated Mechanism of ActionResearch Context
20(OH)L3Inhibition of skin cell proliferation, stimulation of keratinocyte differentiation, anti-melanoma activity, inverse agonist on RORα and RORγ. nih.govmdpi.comSkin homeostasis, Cancer
22(OH)L3Inhibition of skin cell proliferation, anti-melanoma activity. nih.govnih.govSkin disorders, Cancer
24(OH)L3Inhibition of skin cell proliferation, anti-melanoma activity. nih.govnih.govSkin disorders, Cancer
20,22(OH)₂L3Inhibition of skin cell proliferation, potent anti-melanoma activity. nih.govnih.govSkin disorders, Cancer
(25R)-27(OH)L3Inhibition of melanoma cell proliferation. mdpi.comCancer

Identification of Specific Signaling Pathways and Target Genes Regulated by this compound Metabolites

The biological effects of lumisterol derivatives are mediated through the modulation of specific signaling pathways and the regulation of target gene expression. The use of this compound in metabolomic and transcriptomic studies is crucial for linking specific metabolites to downstream cellular responses.

Key research gaps and future directions include:

NRF2 and p53 Pathways: Pre-treatment with lumisterol derivatives has been shown to protect human keratinocytes against UVB-induced damage by activating the NRF2-dependent antioxidant response and p53 phosphorylation. nih.govnih.gov The specific downstream targets and the long-term consequences of activating these pathways by lumisterol metabolites need to be explored in greater detail.

Inflammatory Signaling: Lumisterol and its derivatives exhibit anti-inflammatory properties. nih.gov Future studies should aim to identify the specific inflammatory mediators and signaling cascades, such as the NF-κB pathway, that are modulated by these compounds.

LXR and AhR Signaling: There is emerging evidence that vitamin D and lumisterol derivatives can interact with Liver X Receptors (LXR) and the Aryl Hydrocarbon Receptor (AhR). nih.govnih.gov The physiological relevance of these interactions and the target genes regulated through these receptors are important areas for future research.

Table 2: Signaling Pathways and Potential Target Genes Modulated by Lumisterol Derivatives

Signaling PathwayPotential Target GenesCellular Response
NRF2 Antioxidant ResponseHMOX1, GCLC, NQO1Protection against oxidative stress
p53 SignalingCDKN1A (p21), GADD45ACell cycle arrest, DNA repair
Anti-inflammatory PathwaysIL-6, TNF-α, IL-1βReduction of inflammation
LXR SignalingABCA1, SREBF1Cholesterol homeostasis, anti-inflammation
RORα/γ Inverse AgonismIL-17Modulation of immune responses

Comprehensive Characterization of the this compound Metabolome and Interactome

A complete understanding of the biological significance of lumisterol requires a comprehensive characterization of its metabolome (the full spectrum of its metabolites) and interactome (the proteins it and its metabolites interact with). This compound is an indispensable tool for these investigations.

Future research should aim to:

Develop a Comprehensive Metabolite Profile: Using advanced mass spectrometry techniques with this compound as an internal standard, researchers can identify and quantify the complete range of lumisterol metabolites in various tissues and biofluids under different physiological and pathological conditions.

Identify Protein Interactions: Affinity-based proteomics approaches using tagged lumisterol derivatives can help identify the full spectrum of proteins that interact with these compounds. This will provide a more complete picture of the cellular machinery regulated by lumisterol.

Integrate Multi-Omics Data: Integrating data from metabolomics (using this compound), transcriptomics, and proteomics will provide a systems-level understanding of the biological roles of the lumisterol pathway.

Development of Advanced Research Models for Preclinical Investigations

To translate the basic research findings on lumisterol and its derivatives into potential clinical applications, the development and use of advanced preclinical research models are essential. This compound can be used as a tracer in these models to study the pharmacokinetics and metabolism of lumisterol-based compounds.

Future efforts should be directed towards:

Human Skin Equivalent Models: Three-dimensional human skin equivalent models that mimic the photoproduction of vitamin D3 and lumisterol offer a superior in vitro system for studying the cutaneous effects of these compounds. nih.govepiskin.com These models can be used to investigate the photoprotective and anti-aging properties of novel lumisterol derivatives.

Genetically Engineered Mouse Models: The use of genetically engineered mouse models, such as those with specific genes knocked out or humanized, will be crucial for dissecting the in vivo roles of the signaling pathways and receptors involved in the actions of lumisterol metabolites. nih.gov

Disease-Specific Animal Models: Testing the efficacy of novel lumisterol derivatives in animal models of skin cancer, inflammatory skin diseases, and other relevant conditions will be a critical step in their preclinical development. Tracer studies with this compound in these models will provide valuable data on drug metabolism and disposition. nih.gov

Q & A

Basic: What experimental protocols are recommended for synthesizing and characterizing Lumisterol-d3 in vitro?

Answer:
this compound synthesis typically involves deuterium isotope labeling at specific positions (e.g., C-25 or C-26 in the sterol backbone) using deuterated precursors like D₂O or deuterium gas under catalytic conditions. Characterization requires:

  • Nuclear Magnetic Resonance (NMR): Compare δ-values of deuterated protons with non-deuterated Lumisterol. For example, the disappearance of specific proton signals in ¹H NMR confirms deuteration .
  • Mass Spectrometry (MS): Validate isotopic purity via molecular ion peaks (e.g., m/z 399.65 for this compound vs. 396.65 for non-deuterated Lumisterol) .
  • Chromatography: Use reverse-phase HPLC to assess purity (>98%) with deuterated solvents to avoid isotopic exchange .

Basic: How can researchers mitigate hazards when handling this compound in laboratory settings?

Answer:
this compound shares safety profiles with non-deuterated Lumisterol, classified as acutely toxic (oral, Category 4) and a skin/eye irritant (Category 2). Mitigation strategies include:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation: Use fume hoods for weighing and synthesis to avoid inhalation of particulates .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced: What methodological approaches resolve contradictions in this compound’s metabolic stability across cell lines?

Answer:
Discrepancies in metabolic half-life (e.g., HepG2 vs. Caco-2 cells) may arise from:

  • Enzyme Variability: Quantify CYP27A1/CYP24A1 expression via qPCR/Western blot to correlate degradation rates with enzyme activity .
  • Isotope Effects: Compare kinetics of this compound and non-deuterated Lumisterol using LC-MS/MS to assess deuterium’s impact on metabolic pathways .
  • Experimental Design: Standardize cell culture conditions (e.g., serum-free media, incubation time) to minimize batch variability .

Advanced: How can isotopic labeling (e.g., this compound) improve mechanistic studies of vitamin D photolysis?

Answer:
Deuterium labeling enables tracking of specific hydrogen atoms during UV-induced photolysis:

  • Kinetic Isotope Effect (KIE) Analysis: Compare reaction rates (kH/kD) to identify rate-limiting steps (e.g., C9-C10 bond cleavage) .
  • Tracer Studies: Use this compound in time-resolved FTIR to monitor deuterium retention in photoproducts like tachysterol .
  • Computational Modeling: Pair experimental data with DFT calculations to validate photolytic pathways .

Advanced: What statistical methods are optimal for analyzing dose-response data in this compound’s anti-inflammatory assays?

Answer:

  • Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ values .
  • ANOVA with Post Hoc Tests: Compare means across dose groups (e.g., 0.1–10 µM) to identify significant thresholds for IL-6 suppression .
  • Outlier Detection: Use Grubbs’ test to exclude anomalous data points caused by solvent interference (e.g., DMSO >0.1%) .

Basic: What are the storage conditions to ensure this compound stability in long-term studies?

Answer:

  • Temperature: Store at –20°C in amber vials to prevent photodegradation.
  • Humidity Control: Use desiccants to avoid hydrolysis of the sterol ring .
  • Solvent Choice: Dissolve in deuterated chloroform (CDCl₃) for NMR studies or ethanol-d6 for biochemical assays .

Advanced: How do solvent polarity and deuteration influence this compound’s spectral properties in UV-Vis studies?

Answer:

  • Solvent Effects: Polar solvents (e.g., methanol) redshift λmax due to stabilization of excited states. Compare absorbance in hexane (λmax ~282 nm) vs. ethanol (λmax ~295 nm) .
  • Deuteration Impact: Deuterated solvents reduce vibrational noise in FTIR, enhancing resolution of C-D stretching bands (~2100 cm⁻¹) .

Basic: What criteria validate the use of this compound as an internal standard in LC-MS quantification?

Answer:

  • Co-elution: Ensure identical retention times with non-deuterated Lumisterol.
  • Ion Suppression Test: Confirm no matrix effects by spiking this compound into biological samples (e.g., plasma) .
  • Recovery Rate: Achieve 95–105% recovery in spike-and-recovery experiments .

Advanced: What gaps exist in understanding this compound’s role in modulating nuclear receptor activity?

Answer:

  • VDR Binding Affinity: Use SPR or ITC to compare binding kinetics (KD) of this compound vs. calcitriol .
  • Transcriptomic Profiling: Apply RNA-seq to identify non-canonical pathways (e.g., RXR heterodimerization) affected by this compound .
  • Structural Studies: Solve X-ray crystallography of this compound-bound VDR to map deuterium’s steric effects .

Advanced: How can researchers design controlled experiments to isolate isotopic effects in this compound pharmacokinetics?

Answer:

  • Paired Isotopologs: Compare this compound with ¹³C/¹⁵N-labeled analogs in parallel in vivo studies .
  • Cross-Over Design: Administer non-deuterated and deuterated forms to the same animal cohort to control for inter-individual variability .
  • Compartmental Modeling: Use PK-Sim or NONMEM to distinguish isotope effects from metabolic variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.